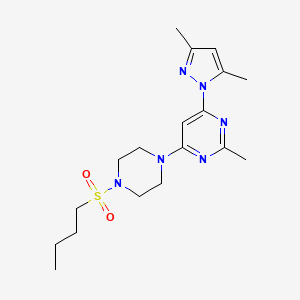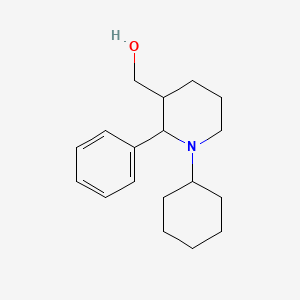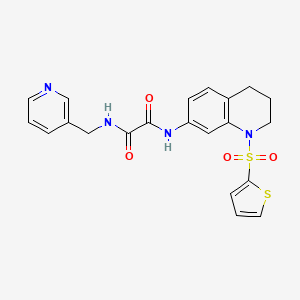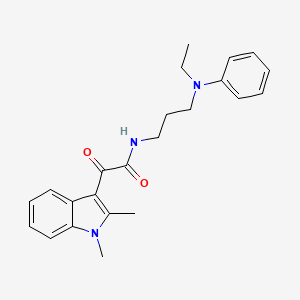
(E)-N'-(4-(dimethylamino)benzylidene)-2-(p-tolyloxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(E)-N’-(4-(dimethylamino)benzylidene)-2-(p-tolyloxy)acetohydrazide” is an organic compound. It contains a benzylidene group, which is a type of imine that has a double bond between a carbon and a nitrogen atom. The “4-(dimethylamino)” and “2-(p-tolyloxy)” parts suggest the presence of a dimethylamino group and a tolyloxy group, respectively, which are both attached to the benzylidene group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carbonyl compound to form the imine (benzylidene) group. The dimethylamino and tolyloxy groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzylidene group, along with the dimethylamino and tolyloxy groups. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating dimethylamino group and the electron-withdrawing tolyloxy group. The imine group could potentially undergo hydrolysis, reduction, or other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar imine group and the nonpolar dimethylamino and tolyloxy groups could influence its solubility, boiling point, melting point, and other properties .Scientific Research Applications
Organic Synthesis
This compound is utilized as a reagent in organic synthesis, particularly in the formation of Schiff bases. Schiff bases are valuable for their versatility in organic reactions, serving as intermediates in the synthesis of various heterocyclic compounds. The presence of the dimethylamino group enhances the electron-donating capacity of the molecule, making it a useful component in condensation reactions .
Biological Activity
Derivatives of hydrazide, such as this compound, are known to exhibit a range of biological activities. They have been studied for their potential anti-inflammatory, analgesic, anticonvulsant, antitubercular, antibacterial, and antifungal properties. This makes them significant in the development of new pharmaceuticals .
Nonlinear Optical (NLO) Materials
The compound’s structure, which includes an azine moiety and a dimethylamino group, suggests it may have applications in NLO materials. These materials are crucial for advanced technologies such as optical communication, optical computing, and laser remote sensing. The electron-donating nature of the dimethylamino group, in conjunction with the azine moiety, could contribute to second-order NLO properties .
Coordination Chemistry
Schiff bases, such as those derived from this compound, are known to act as ligands that can form stable complexes with metal ions. These complexes are important in coordination chemistry and have applications in catalysis, molecular recognition, and as sensors .
Material Science
The microcrystalline features of this compound, as revealed by SEM analysis, indicate its potential use in material science. It could be used in the development of new materials with specific microstructures for various industrial applications .
Analytical Chemistry
In analytical chemistry, compounds like this one can serve as chromophoric agents due to their ability to absorb light at specific wavelengths. This property is useful in the development of analytical methods for the detection and quantification of substances .
Photodynamic Therapy
Given its structural characteristics, this compound could be explored for use in photodynamic therapy (PDT). Compounds with similar structures have been used as photosensitizers in PDT, which is a treatment method that uses light-sensitive compounds to produce reactive oxygen species to kill cancer cells .
Environmental Science
The compound’s potential solubility in organic solvents suggests it could be used in environmental science for the removal of pollutants. Its chemical structure could interact with various contaminants, aiding in their extraction and purification from environmental samples .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-14-4-10-17(11-5-14)23-13-18(22)20-19-12-15-6-8-16(9-7-15)21(2)3/h4-12H,13H2,1-3H3,(H,20,22)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPFXCBCMRUYOH-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-(4-(dimethylamino)benzylidene)-2-(p-tolyloxy)acetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide](/img/structure/B2590240.png)
![(E)-N-([2,4'-bipyridin]-4-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2590242.png)
![N,N-bis[3-(dimethylamino)propyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2590244.png)

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2590247.png)


![3,3-Dimethyl-1-(4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone](/img/structure/B2590251.png)

![N-(4-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2590254.png)
